Structural Topology vs. Benzhydrylpiperazine Oxalamides: Impact on Predicted Physicochemical Space
In the absence of experimental affinity data for 886943-54-0, differentiation is established through structural topology comparison. The target compound replaces the lipophilic benzhydryl group found in potent CB1 oxalamides (e.g., compound 8e, IC50 = 58 nM) with a pyridin-3-yl moiety. Computed XLogP3-AA for the target is 0.9 versus >5 for benzhydryl analogs, indicating substantially lower lipophilicity [1]. This shift reduces predicted CNS penetration but may improve aqueous solubility and limit CYP450-mediated metabolism. The topological polar surface area (TPSA) of the target is 123 Ų, consistent with moderate cell permeability but below typical CNS drug limits [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9, TPSA = 123 Ų |
| Comparator Or Baseline | Benzhydrylpiperazine oxalamide analog: XLogP3-AA >5.0; CB1 ligand SAR: TPSA <90 Ų preferred |
| Quantified Difference | ΔXLogP3-AA ≈ −4.1; TPSA exceeds CNS preference by ~33 Ų |
| Conditions | Computed via XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem 2019 release) [1] |
Why This Matters
Procurement decisions for CNS-targeted screening must consider that the target compound occupies a distinct physicochemical niche from the most potent CB1 oxalamides, potentially reducing off-target promiscuity but also CNS exposure.
- [1] PubChem Compound Summary for CID 18578473, Computed Properties section (XLogP3-AA, TPSA). National Center for Biotechnology Information (2026). View Source
